molecular formula C11H22N2O B13842203 N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Cat. No.: B13842203
M. Wt: 198.31 g/mol
InChI Key: VLDVJXNQXXDFON-UHFFFAOYSA-N
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Description

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H22N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which combines a piperidine ring with a tetrahydrofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives under controlled conditions. One common method includes the alkylation of piperidine with tetrahydrofuran-3-yl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalytic hydrogenation and other green chemistry approaches can also be employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural combination of a piperidine ring and a tetrahydrofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine

InChI

InChI=1S/C11H22N2O/c1-2-13(11-5-8-14-9-11)10-3-6-12-7-4-10/h10-12H,2-9H2,1H3

InChI Key

VLDVJXNQXXDFON-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNCC1)C2CCOC2

Origin of Product

United States

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